

physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-methylbenzenesulfonylchloride

Cat. No.: B1326293

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An In-depth Technical Guide to 3-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride, with the CAS number 875166-92-0, is a fluorinated aromatic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern—a fluorine atom and a methyl group ortho and meta to the sulfonyl chloride functionality, respectively—offers chemists a valuable scaffold for the synthesis of novel and complex molecules. The presence of the fluorine atom can modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in pharmaceutical research.

Physical and Chemical Properties

The known physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride are summarized in the table below. These properties are essential for its handling, storage, and

application in chemical synthesis.

Property	Value
CAS Number	875166-92-0
Molecular Formula	C ₇ H ₆ ClFO ₂ S
Molecular Weight	208.64 g/mol
Boiling Point	265.3 °C at 760 mmHg
Density	1.423 g/cm ³
Flash Point	114.3 °C

Experimental Protocols

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride via Sandmeyer-Type Reaction

A plausible and widely used method for the synthesis of aryl sulfonyl chlorides from the corresponding anilines is the Sandmeyer reaction. This procedure involves the diazotization of the aniline followed by a copper-catalyzed chlorosulfonylation. The following is a detailed experimental protocol adapted from general Sandmeyer reaction procedures for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride from 3-fluoro-2-methylaniline.

Materials:

- 3-Fluoro-2-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
- Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

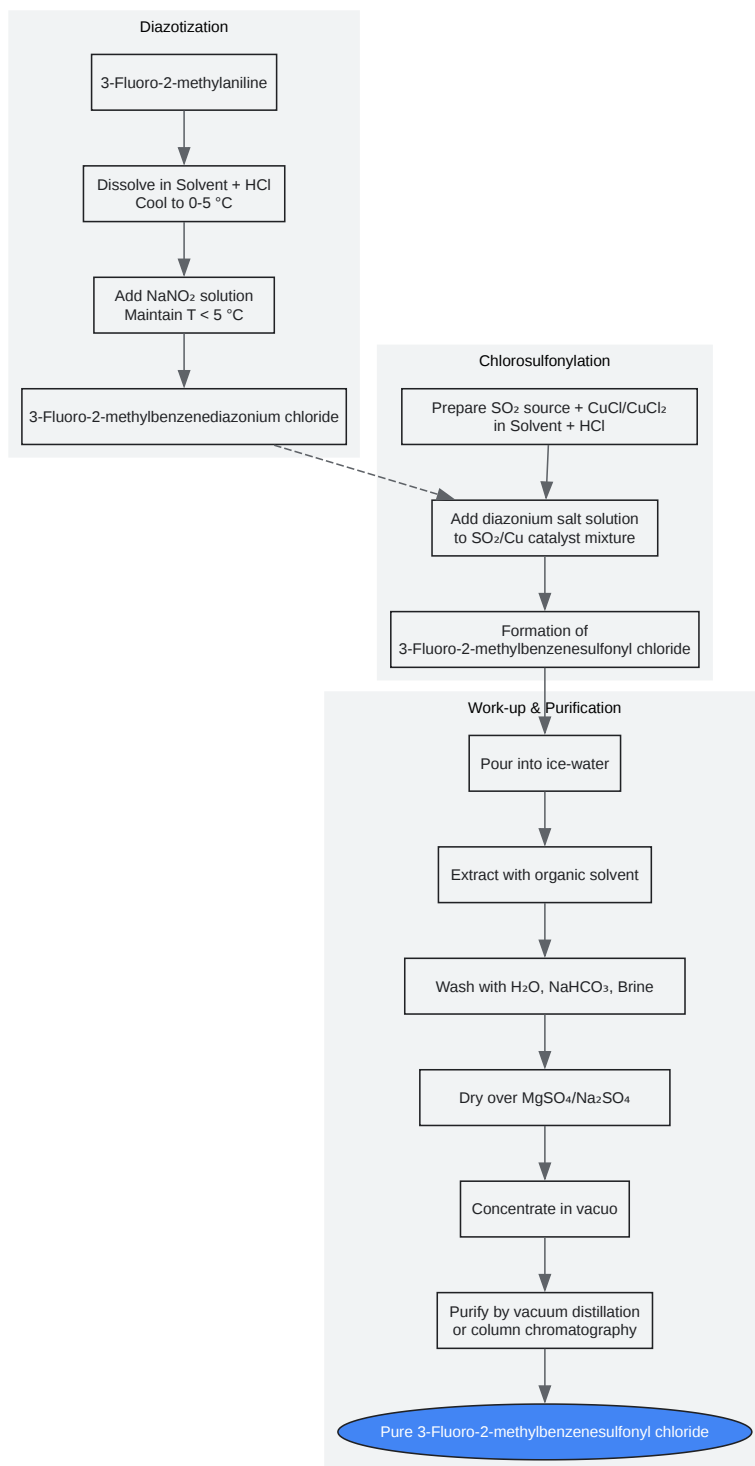
- Acetonitrile (MeCN) or another suitable organic solvent
- tert-Butyl nitrite
- Ice
- Water (H₂O)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Diazotization of 3-Fluoro-2-methylaniline:
 - In a reaction vessel, dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.
 - Add concentrated hydrochloric acid to the solution while maintaining the temperature at 0-5 °C using an ice bath.
 - Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Chlorosulfonylation:
 - In a separate reaction vessel, prepare a solution or suspension of a sulfur dioxide source (e.g., by bubbling SO₂ gas through the solvent or using DABSO) and a catalytic amount of copper(I) or copper(II) chloride in the same solvent (e.g., acetonitrile) saturated with HCl.

- Cool this mixture to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper catalyst mixture. The addition should be controlled to manage the evolution of nitrogen gas.
- Alternatively, for a one-pot procedure, combine the aniline, a stable SO₂ surrogate (DABSO), and a copper catalyst in a suitable solvent, followed by the controlled addition of an acid and a diazotizing agent like tert-butyl nitrite at room temperature.[\[1\]](#)
- Work-up and Purification:
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
 - Pour the reaction mixture into ice-water.
 - Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-2-methylbenzenesulfonyl chloride.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Workflow for the Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride

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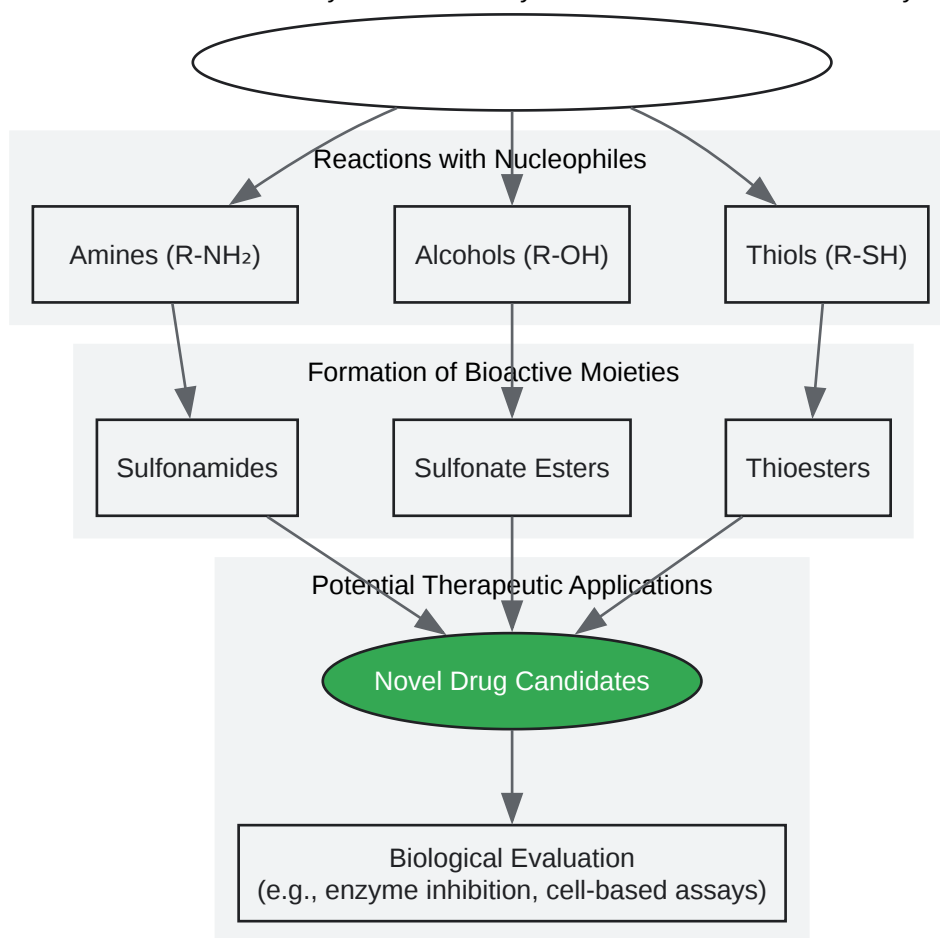
A plausible workflow for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Chemical Reactivity and Applications in Drug Development

The sulfonyl chloride functional group is a highly reactive electrophile, making 3-Fluoro-2-methylbenzenesulfonyl chloride a valuable intermediate in organic synthesis. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is central to its application in drug discovery, where the sulfonamide moiety is a common pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticancer drugs.

The presence of the fluoro and methyl substituents on the aromatic ring can influence the reactivity of the sulfonyl chloride and the biological activity of the resulting derivatives. The fluorine atom, with its high electronegativity, can affect the pKa of adjacent functional groups and participate in hydrogen bonding, potentially enhancing the binding affinity of a drug molecule to its target protein. The methyl group can provide steric bulk and influence the molecule's conformation.

Role of 3-Fluoro-2-methylbenzenesulfonyl chloride in Medicinal Chemistry

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Illustrative role of 3-Fluoro-2-methylbenzenesulfonyl chloride as a building block.

Spectroscopic Data

While a comprehensive set of spectroscopic data is not readily available in the public domain, spectral information such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data can be obtained from commercial suppliers or through experimental analysis. ChemicalBook provides access to the ^1H NMR spectrum for 3-Fluoro-2-methylbenzenesulfonyl chloride (CAS 875166-92-0). The analysis of these spectra is crucial for confirming the structure and purity of the synthesized compound.

- ^1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine atom.
- ^{13}C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
- IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of $1370\text{--}1335\text{ cm}^{-1}$ and $1180\text{--}1165\text{ cm}^{-1}$) and C-F stretching.
- Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a promising chemical intermediate for researchers and scientists in the field of drug development. Its unique structural features and the high reactivity of the sulfonyl chloride group offer a versatile platform for the synthesis of a diverse range of potentially bioactive molecules. While detailed experimental protocols and extensive application data are still emerging, the foundational chemical and physical properties, along with established synthetic methodologies like the Sandmeyer reaction, provide a solid basis for its utilization in the laboratory. The continued exploration of this compound and its derivatives is likely to contribute to the discovery of new therapeutic agents.

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References

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO_2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at:

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